molecular formula C9H7N3O B14043910 3-(Hydroxymethyl)-1H-indazole-5-carbonitrile

3-(Hydroxymethyl)-1H-indazole-5-carbonitrile

Cat. No.: B14043910
M. Wt: 173.17 g/mol
InChI Key: IFCAZMWKVGBJQQ-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonitrile,3-(hydroxymethyl)- is a heterocyclic compound featuring an indazole core structure Indazole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole-5-carbonitrile,3-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indazoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carbonitrile,3-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indazole-5-carbonitrile,3-(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-indazole-5-carbonitrile,3-(hydroxymethyl)- involves its interaction with specific molecular targets. It may inhibit or modulate the activity of certain enzymes or receptors, leading to its biological effects. For instance, indazole derivatives are known to inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and cancer treatment .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 1H-Indazole-5-carboxylic acid
  • 2H-Indazole

Uniqueness: 1H-Indazole-5-carbonitrile,3-(hydroxymethyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and carbonitrile groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

3-(hydroxymethyl)-2H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-8-7(3-6)9(5-13)12-11-8/h1-3,13H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAZMWKVGBJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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